![molecular formula C21H30N4O B5495405 7-(cyclopent-2-en-1-ylacetyl)-2-ethyl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5495405.png)
7-(cyclopent-2-en-1-ylacetyl)-2-ethyl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
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Description
The compound is a complex organic molecule with several functional groups, including a cyclopentene ring, an acetyl group, a pyrrolidine ring, and a tetrahydro-pyrimidoazepine group. These groups could potentially confer interesting chemical properties to the molecule .
Molecular Structure Analysis
The molecule contains several cyclic structures, which could potentially have interesting electronic properties. The presence of nitrogen in the pyrrolidine and pyrimidoazepine rings could also result in the formation of hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the acetyl group could potentially undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(2-ethyl-4-pyrrolidin-1-yl-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-2-19-22-18-10-14-24(20(26)15-16-7-3-4-8-16)13-9-17(18)21(23-19)25-11-5-6-12-25/h3,7,16H,2,4-6,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYRXWANGUCQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(CCN(CC2)C(=O)CC3CCC=C3)C(=N1)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(cyclopent-2-en-1-ylacetyl)-2-ethyl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine |
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